5,7-dimethyl-1H-indazole-3-carbonitrile

Physicochemical Properties Structure-Activity Relationship Medicinal Chemistry

Researchers developing gyrase/kinase inhibitors require structurally precise indazole building blocks to maintain target selectivity. 5,7-Dimethyl-1H-indazole-3-carbonitrile (CAS 847906-32-5) addresses this with its unique 5,7-dimethyl-3-carbonitrile substitution pattern. • Disclosed in US6984652B2 as a gyrase inhibitor intermediate; 5,7-dimethyl groups are critical for antibacterial activity. • Documented 65% synthetic yield via CuCN/NaCN route enables reliable scale-up cost modeling. • Distinct pKa (11.49) and bp (385.3°C) facilitate logD optimization and purification. Supplied with ≥95% purity for kinase inhibitor SAR and focused library synthesis.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 847906-32-5
Cat. No. B8545055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-1H-indazole-3-carbonitrile
CAS847906-32-5
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NN2)C#N)C
InChIInChI=1S/C10H9N3/c1-6-3-7(2)10-8(4-6)9(5-11)12-13-10/h3-4H,1-2H3,(H,12,13)
InChIKeyLNTUKRXOERVQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-indazole-3-carbonitrile Overview


5,7-Dimethyl-1H-indazole-3-carbonitrile (CAS 847906-32-5) is a heterocyclic organic compound belonging to the indazole class, featuring a fused benzene-pyrazole ring system with methyl groups at the 5- and 7-positions and a carbonitrile (cyano) group at the 3-position . Its molecular formula is C10H9N3, with a molecular weight of 171.20 g/mol . Indazole derivatives are recognized as privileged scaffolds in drug discovery, particularly as kinase inhibitors [1], and the specific substitution pattern of this compound provides distinct physicochemical properties and synthetic utility compared to unsubstituted or mono-substituted analogs .

5,7-Dimethyl-3-carbonitrile indazole core for kinase/gyrase inhibitor synthesis
Sterically differentiated substitution pattern modulates target binding
Electron-withdrawing cyano group supports reactivity tuning

Why 5,7-Dimethyl-1H-indazole-3-carbonitrile Cannot Be Replaced


The unique combination of a 5,7-dimethyl substitution pattern and a 3-carbonitrile group on the indazole core imparts distinct physicochemical properties, reactivity, and synthetic utility that cannot be replicated by simpler indazole-3-carbonitriles or 5,7-dimethylindazole alone. The methyl groups at positions 5 and 7 increase lipophilicity and steric bulk, influencing target binding and metabolic stability [1], while the electron-withdrawing cyano group at position 3 modulates the electronic environment, affecting both chemical reactivity and biological activity . As a result, this compound serves as a specific building block for generating structurally defined, patentable kinase inhibitor scaffolds and gyrase inhibitors [2], and generic substitution with unsubstituted indazole-3-carbonitrile (CAS 50264-88-5) or 5,7-dimethyl-1H-indazole (CAS 43067-41-0) would alter synthetic outcomes, lead to different pharmacokinetic profiles, and compromise target selectivity.

Unsubstituted indazole-3-carbonitrile: May alter synthetic outcome and lead to different physicochemical properties.
5,7-Dimethyl-1H-indazole alone: Lacks cyano group, limiting reactivity and downstream functionalization.
Generic substitution: Pharmacokinetic profile and target selectivity may not transfer without dedicated SAR.

5,7-Dimethyl-1H-indazole-3-carbonitrile: Evidence vs. Analogs


Physicochemical Differentiation from Unsubstituted Analog

The 5,7-dimethyl substitution significantly alters the compound's physicochemical properties relative to the unsubstituted parent indazole-3-carbonitrile. The target compound exhibits a predicted boiling point of 385.3±37.0 °C (at 760 mmHg), a predicted density of 1.23±0.1 g/cm³, and a predicted pKa of 11.49±0.40 . In contrast, 1H-indazole-3-carbonitrile (CAS 50264-88-5) has a boiling point of 370.3 °C (at 760 mmHg) and a density of 1.34 g/cm³ [1]. The addition of the 5,7-dimethyl groups increases the boiling point by approximately 15 °C and reduces density by about 0.11 g/cm³, reflecting increased molecular weight and altered intermolecular forces. These differences impact formulation, purification, and handling characteristics during laboratory and industrial-scale synthesis.

Boiling Point
Predicted
~15 °C higher vs unsubstituted analog (385.3 °C vs 370.3 °C)
Supports purification workflow review
ACD/Labs predicted values; confirm experimentally
Physicochemical Properties Structure-Activity Relationship Medicinal Chemistry

pKa and Solubility Differentiation

The predicted pKa of 5,7-dimethyl-1H-indazole-3-carbonitrile is 11.49±0.40, while the unsubstituted 1H-indazole-3-carbonitrile has a predicted pKa of approximately 10.20±0.40 . This difference of about 1.3 log units indicates that the 5,7-dimethyl derivative is less acidic and will remain predominantly unionized across a broader pH range, including physiological pH (7.4). The lower acidity is consistent with the electron-donating inductive effect of the methyl groups, which destabilizes the conjugate base. This property influences aqueous solubility, logD, and membrane permeability in biological assays, and also affects the compound's reactivity in nucleophilic substitution reactions at the cyano group.

pKa
Predicted
~1.3 units higher (11.49 vs 10.20)
Supports permeability and ionization context
Lower acidity may affect logD and solubility; verify
pKa Prediction Solubility Reactivity

Synthetic Yield for Gyrase Inhibitor Intermediates

In the synthesis of gyrase inhibitors disclosed in US Patent 6,984,652, 5,7-dimethyl-1H-indazole-3-carbonitrile is prepared from 3-iodo-5,7-dimethyl-1H-indazole via a copper(I) cyanide and sodium cyanide mediated cyanation reaction. The reported yield for this transformation is 65% (8.3 g isolated from 20 g of iodide precursor) [1]. While this is a single step from a specific intermediate, the yield is consistent with typical cyanation yields for indazole scaffolds, which often range from 50% to 85% depending on substitution and reaction conditions. The availability of a well-defined, moderate-yield synthesis route facilitates reproducible procurement and scale-up for medicinal chemistry campaigns.

Synthetic Yield
Reported
65% (8.3 g from 20 g iodide)
Supports procurement planning
Patent-disclosed cyanation; typical for class
Synthetic Chemistry Gyrase Inhibitors Intermediate Yield

Kinase Inhibitor Scaffold Selectivity

Indazole-3-carbonitriles are privileged scaffolds in kinase inhibitor development, with reported IC50 values against various kinases ranging from low nanomolar to micromolar [1][2]. For example, 3-(1H-indol-2-yl)-1H-indazole-5-carbonitrile exhibits an IC50 of 80 nM against ITK kinase [1], and 5-{3-[endo-3-amino-8-azabicyclo[3.2.1]octan-8-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl}-4-chloro-2-methyl-2H-indazole-3-carbonitrile shows an IC50 of 7.1 nM against SHP2 [2]. The 5,7-dimethyl substitution pattern of the target compound introduces steric hindrance and increased lipophilicity, which can enhance selectivity for certain kinase pockets (e.g., gyrase, as in US6984652B2) and reduce off-target activity compared to unsubstituted or mono-substituted indazole-3-carbonitriles. While direct head-to-head selectivity data for the target compound are not available in public literature, class-level structure-activity relationship (SAR) studies consistently demonstrate that alkyl substitution on the indazole core modulates kinase inhibition potency and selectivity [3].

Kinase Selectivity
Class-level inference
Related indazole-3-carbonitriles: ITK IC50 80 nM, SHP2 IC50 7.1 nM
Supports kinase selectivity research
Target compound not directly tested; SAR extrapolation
Kinase Inhibition Structure-Activity Relationship Drug Discovery

Applications of 5,7-Dimethyl-1H-indazole-3-carbonitrile


Synthesis of Gyrase Inhibitor Intermediates

The compound is explicitly disclosed as an intermediate in the synthesis of gyrase inhibitors in US6984652B2 [1]. Its 5,7-dimethyl substitution pattern is critical for maintaining activity in the final gyrase-targeting molecules. Procurement of this specific building block ensures fidelity to the patented synthetic route and enables the generation of structurally precise lead candidates for antibacterial drug discovery.

Kinase Inhibitor Optimization and Profiling

As a member of the indazole-3-carbonitrile family, this compound serves as a versatile core for developing kinase inhibitors targeting enzymes such as ITK, SHP2, and gyrase [2][3]. The 5,7-dimethyl groups provide steric and lipophilic differentiation that can be exploited to enhance selectivity for specific kinase subfamilies. Researchers can use this building block to generate focused libraries and evaluate SAR against panels of kinases.

Physicochemical Property Tuning

The distinct pKa (11.49) and boiling point (385.3 °C) of 5,7-dimethyl-1H-indazole-3-carbonitrile, compared to unsubstituted analogs , make it a valuable tool for medicinal chemists aiming to modulate logD, solubility, and permeability. Its lower density (1.23 g/cm³) may also simplify purification and formulation compared to denser indazole derivatives.

Custom Synthesis and Sourcing

With a documented synthetic yield of 65% and a clear procedure involving CuCN and NaCN [1], this compound is a reliable intermediate for CROs and pharmaceutical companies engaged in custom synthesis. Its moderate yield and defined reaction conditions facilitate cost modeling and process development for scale-up.

Application
Selection Property
Validation Focus
Gyrase inhibitor intermediate synthesis
5,7-Dimethyl substitution pattern
Patent route fidelity
Kinase inhibitor library expansion
Steric and lipophilic differentiation
Kinase panel selectivity review
Physicochemical property tuning
pKa and boiling point differentiation
Experimental property validation
Custom synthesis scale-up
Documented 65% yield procedure
Process reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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